![molecular formula C12H12N6O2S B14416738 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 80900-21-6](/img/structure/B14416738.png)
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine-2,4(1H,3H)-dione core linked to a 7H-purin-6-yl group via a sulfanylpropyl chain. The presence of both purine and pyrimidine moieties in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine-2,4(1H,3H)-dione core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the sulfanylpropyl chain: This step involves the reaction of the pyrimidine-2,4(1H,3H)-dione with a suitable thiol reagent, such as 3-mercaptopropionic acid, under basic conditions.
Attachment of the 7H-purin-6-yl group: The final step involves the coupling of the intermediate with a purine derivative, such as 6-chloropurine, using a suitable base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the purine or pyrimidine rings using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine or pyrimidine derivatives.
Substitution: Substituted purine derivatives.
科学研究应用
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving purine and pyrimidine metabolism.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine and pyrimidine metabolism.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in purine and pyrimidine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The sulfanylpropyl chain may also facilitate the compound’s binding to specific proteins or nucleic acids, further influencing its biological activity.
相似化合物的比较
Similar Compounds
5-Methyl-1-{3-[(7H-purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group at the 5-position of the pyrimidine ring.
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: The parent compound without any additional substituents.
Uniqueness
This compound is unique due to the presence of both purine and pyrimidine moieties linked by a sulfanylpropyl chain. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
80900-21-6 |
|---|---|
分子式 |
C12H12N6O2S |
分子量 |
304.33 g/mol |
IUPAC 名称 |
1-[3-(7H-purin-6-ylsulfanyl)propyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N6O2S/c19-8-2-4-18(12(20)17-8)3-1-5-21-11-9-10(14-6-13-9)15-7-16-11/h2,4,6-7H,1,3,5H2,(H,17,19,20)(H,13,14,15,16) |
InChI 键 |
QIYTYDNKMMCHEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)CCCSC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
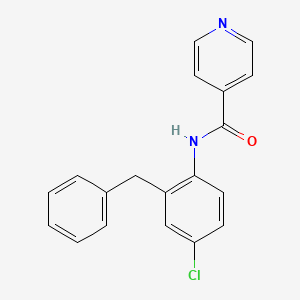
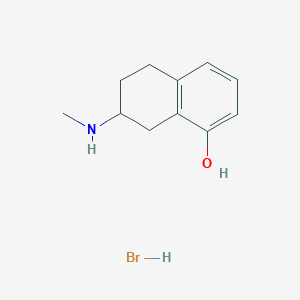

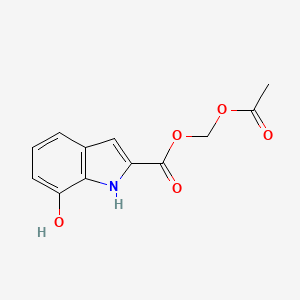
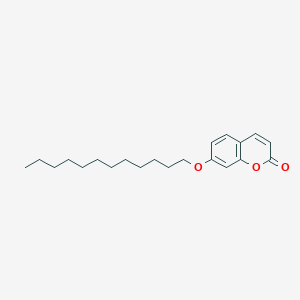

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
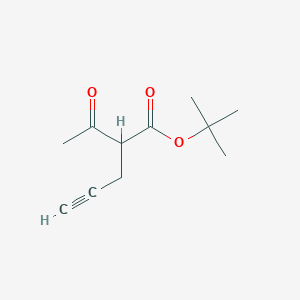
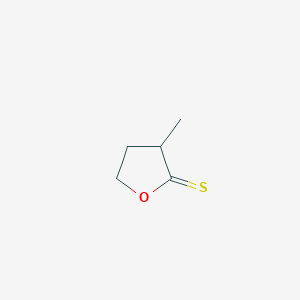


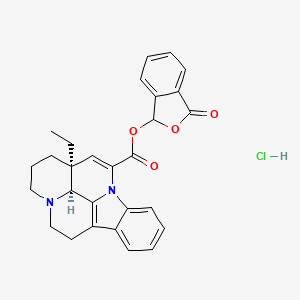
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
